Product packaging for Phenyl 2-mercaptobenzoate(Cat. No.:CAS No. 15570-18-0)

Phenyl 2-mercaptobenzoate

Cat. No.: B091481
CAS No.: 15570-18-0
M. Wt: 230.28 g/mol
InChI Key: VPYKTMHVSTXCMB-UHFFFAOYSA-N
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Description

Significance of Aryl Thioesters in Contemporary Organic Synthesis and Chemical Biology

Aryl thioesters, the class of compounds to which Phenyl 2-mercaptobenzoate belongs, are pivotal intermediates and building blocks in modern organic chemistry. Their significance stems from the unique reactivity of the carbon-sulfur bond, which is more susceptible to nucleophilic attack than the corresponding oxygen-based esters, yet generally stable enough for isolation and handling. This reactivity makes them excellent acylating agents and precursors for a wide array of chemical transformations.

In organic synthesis, aryl thioesters are instrumental in the formation of new carbon-carbon bonds, a cornerstone of molecular construction. They participate in various coupling reactions, including those catalyzed by transition metals, to generate complex molecular architectures. chemrevlett.com For instance, palladium-catalyzed reactions involving aryl thioesters have become a powerful tool for creating ketones, aldehydes, and other functional groups. chemrevlett.com The development of novel catalytic systems continues to expand the utility of thioesters, enabling reactions under milder conditions and with greater functional group tolerance. rsc.orgsioc-journal.cn

In the realm of chemical biology, aryl thioesters are recognized for their role in mimicking biological processes and as components of bioactive molecules. The thioester linkage is found in nature, most notably in acetyl-CoA, a central molecule in metabolism. This biological precedent has inspired the use of synthetic thioesters as probes to study enzymatic mechanisms and as building blocks for the synthesis of complex natural products and their analogues. Furthermore, derivatives of this compound have been investigated for their potential biological activities, including antioxidant properties. tiikmpublishing.com

Historical Context and Evolution of Research on this compound and Related Derivatives

The study of thioesters dates back to the early 20th century, with initial research focusing on their basic synthesis and reactivity. The synthesis of thiosalicylic acid, the precursor to this compound, and its esters was an early area of exploration. clockss.org Traditional methods for preparing thioesters often involved the direct condensation of a carboxylic acid and a thiol, a reaction that typically requires harsh conditions and can be limited in scope. tandfonline.com

The evolution of research on this compound and its derivatives has been marked by the development of more sophisticated and efficient synthetic methodologies. The mid to late 20th century saw the advent of transition metal catalysis, which revolutionized the synthesis of aryl thioesters. Palladium-catalyzed thiocarbonylation of aryl halides with thiols emerged as a more versatile and controlled approach. chemrevlett.comchemrevlett.com

In recent years, the field has witnessed a surge in the development of novel catalytic systems to overcome the limitations of earlier methods, such as the use of toxic carbon monoxide and the often-unpleasant odor of thiols. Modern approaches include nickel-catalyzed thioester transfer reactions and photochemical methods that proceed under mild conditions. sioc-journal.cntandfonline.com Research has also expanded to include the synthesis and evaluation of a wide range of this compound derivatives, exploring the impact of different substituents on their physical and biological properties. tiikmpublishing.comnih.gov For example, studies have investigated the synthesis of halogenated N-thiazolyl substituted 2-mercaptobenzoic acid amides as potential fungicides and the creation of benzo[b]thiophen-3-ol derivatives from methyl 2-mercaptobenzoate for their inhibitory activity on human monoamine oxidase. tandfonline.comtandfonline.com

Scope and Academic Focus of the Research Review

This review focuses specifically on the chemical compound this compound and its immediate derivatives. The primary academic focus is on its role and applications in advanced chemical research, with a particular emphasis on organic synthesis and its interface with chemical biology.

The scope of this review encompasses:

An overview of the fundamental importance of the broader class of aryl thioesters.

A historical perspective on the synthesis and study of this compound.

A detailed look at modern synthetic methods for this compound and related structures, including comparative yields and reaction conditions.

An examination of the research findings related to the biological activities of its derivatives, supported by available data.

This review is designed to be a professional and authoritative resource for chemists and researchers interested in the synthesis and application of this versatile thioester.

Detailed Research Findings

The following tables present a selection of research findings related to the synthesis and biological activity of this compound and its derivatives.

Table 1: Comparison of Synthetic Methods for Thioester Derivatives

MethodReactantsCatalyst/ReagentConditionsYieldReference
T3P-Promoted CyclizationN-phenyl-C-aryl imines, Thiosalicylic acidT3P, PyridineRoom Temperature12-43% mdpi.comvt.edu
Palladium-Catalyzed ThiocarbonylationAryl iodides, Aryl sulfonyl hydrazidesPd(dba)₂, dppb, DBUToluene (B28343), 80°C, 12hOptimal rsc.org
Nickel-Catalyzed Thioester TransferThioesters, Aryl iodidesNickel catalystMild conditions- sioc-journal.cn
Reaction with α-bromo acetophenoneMethyl 2-mercaptobenzoate, α-bromo acetophenonePotassium hydroxide (B78521)Methanol, Room Temp -> 60°CHigh tandfonline.com
One-pot synthesisThiosalicylic acid, Benzocrown ethersConcentrated sulfuric acidRoom TemperatureGood researchgate.net

Table 2: Antioxidant Activity of a this compound Derivative

Compoundlog IC₅₀ value (μg/mL)
4-allyl-2-methoxy this compound14.88

Data sourced from a Quantitative Structure-Activity Relationship (QSAR) study of eugenol (B1671780) derivatives. tiikmpublishing.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O2S B091481 Phenyl 2-mercaptobenzoate CAS No. 15570-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 2-sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10O2S/c14-13(11-8-4-5-9-12(11)16)15-10-6-2-1-3-7-10/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VPYKTMHVSTXCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30165954
Record name Phenyl 2-mercaptobenzoate
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Molecular Weight

230.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15570-18-0
Record name Phenyl 2-mercaptobenzoate
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Record name Phenyl 2-mercaptobenzoate
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Record name Phenyl 2-mercaptobenzoate
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Synthetic Methodologies for Phenyl 2 Mercaptobenzoate and Analogous Thioesters

Direct Esterification and Condensation Approaches

Direct formation of the thioester bond is a primary strategy for synthesizing phenyl 2-mercaptobenzoate and its analogs. This can be achieved through several condensation and coupling reactions.

Condensation Reactions Involving Phenol (B47542) and 2-Mercaptobenzoic Acid Derivatives

The synthesis of this compound can be accomplished through the condensation of phenol with 2-mercaptobenzoic acid or its derivatives. ontosight.ai This process requires careful management of reaction conditions to ensure high purity and yield. ontosight.ai The reactivity of phenol can be enhanced by converting it to sodium phenoxide by treatment with sodium hydroxide (B78521), which then reacts more readily with acyl chlorides like benzoyl chloride. libretexts.org While direct esterification between a phenol and a carboxylic acid is possible, the reaction of an acyl chloride with a phenol or a phenoxide is often more efficient. libretexts.org

For instance, the reaction of ethanoyl chloride with phenol at room temperature yields phenyl ethanoate and hydrogen chloride. libretexts.org A similar principle applies to the synthesis of this compound, where a derivative of 2-mercaptobenzoic acid, such as its acyl chloride, would be reacted with phenol.

Thioesterification Utilizing N,N'-Diisopropylcarbodiimide (DIC) in Aqueous Media

A notable and environmentally friendly method for thioester synthesis involves the use of N,N'-Diisopropylcarbodiimide (DIC) in water. tandfonline.comresearchgate.netinformahealthcare.com This approach provides a simple, efficient, and mild protocol for the thioesterification of carboxylic acids and thiols. tandfonline.comresearchgate.net The reaction is believed to proceed through the formation of an N-acylurea derivative from the carboxylic acid and DIC, which then reacts with a thiol to produce the corresponding thioester in high yields. researchgate.net

This method is compatible with a range of substrates, including both aromatic and aliphatic carboxylic acids. researchgate.net For example, benzoic acids with electron-donating groups and those with halogen substituents react smoothly with thiols in the presence of DIC to form thioesters in excellent yields. researchgate.net The use of water as a solvent makes this a green and economical process. tandfonline.comresearchgate.net

The general mechanism for DIC-mediated condensation involves three main steps: activation of the carboxylic acid by DIC, formation of an activated ester intermediate, and subsequent nucleophilic attack by the thiol to yield the final thioester product. chemicalbook.com

Visible-Light-Mediated Synthesis of Thioesters from Thiocarboxylic Acids

A novel and efficient approach for synthesizing thioesters involves a visible-light-driven method that utilizes thiocarboxylic acids as dual-function reagents. organic-chemistry.orgacs.orgnih.govacs.org In this photocatalyst-free method, thiobenzoic acids act as both one-electron reducing agents and reactants, leading to the formation of sulfur radical species upon photoexcitation. organic-chemistry.orgacs.org These sulfur radicals then react with thiols to generate thioesters. organic-chemistry.org

This method is versatile, accommodating a wide array of thiocarboxylic acids and thiols, including aromatic, halo-substituted, and aliphatic variants, and produces thioesters in good to excellent yields. organic-chemistry.orgresearchgate.net The reaction proceeds under mild conditions and avoids the need for external photocatalysts, making it an environmentally friendly and efficient synthetic route. organic-chemistry.orgacs.org Mechanistic studies suggest that the process involves the deprotonation of the thioacid, which upon irradiation, undergoes single-electron transfer with atmospheric oxygen to form a thioacid radical and a superoxide (B77818) radical. researchgate.net This method has also been successfully applied to the synthesis of thioesters of amino acids and pharmaceutical drugs. acs.org

Precursor Synthesis and Functionalized Derivative Formation

The availability of starting materials and the ability to form functionalized derivatives are critical for the broader application of this compound and its analogs.

Synthesis Routes for 2-Mercaptobenzoic Acid (Thiosalicylic Acid) and its Isomers

2-Mercaptobenzoic acid, also known as thiosalicylic acid, is a key precursor for the synthesis of this compound. One common laboratory preparation involves the diazotization of anthranilic acid, followed by reaction with sodium sulfide (B99878) and subsequent reduction with zinc. wikipedia.org Another method involves the mercaptylation of halogenated benzoic acids with elemental sulfur in the presence of molten sodium hydroxide and potassium hydroxide. jst.go.jp S-alkyl derivatives of thiosalicylic acid can be synthesized by reacting thiosalicylic acid with the corresponding alkyl halides in an alkaline water-ethanol solution. researchgate.netresearchgate.net

Preparation of 2-Aroylbenzo[b]thiophen-3-ols from 2-Mercaptobenzoic Acid

2-Mercaptobenzoic acid serves as a versatile starting material for the synthesis of more complex heterocyclic structures. An efficient one-pot method has been developed for the synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and various substituted aryl bromomethyl ketones in the presence of triethylamine. rsc.orgnih.govrsc.orgresearchgate.net The reaction is proposed to proceed via an SN2-type nucleophilic attack of the sulfhydryl group of thiosalicylic acid on the bromomethyl ketone, followed by an in-situ intramolecular cyclization to yield the 2-aroylbenzo[b]thiophen-3-ol in high yield. rsc.orgnih.govresearchgate.net

The proposed mechanism involves the formation of an enolate intermediate which then undergoes intramolecular cyclization by attacking the carboxylic group, ultimately leading to the formation of the benzothiophene (B83047) ring system. rsc.orgresearchgate.netresearchgate.net This method provides a straightforward route to a scaffold that can be further functionalized. For example, the hydroxyl group at the 3-position can be used to introduce other moieties, such as an alkyne group for subsequent "click" chemistry reactions. rsc.orgnih.govrsc.orgresearchgate.net

Formation of Benzo[e]Current time information in Bangalore, IN.mdpi.comthiazin-4-ones from 2-Mercaptobenzoic Acids and Imines

The synthesis of 2,3-dihydro-4H-benzo[e] Current time information in Bangalore, IN.mdpi.comthiazin-4-ones often relies on intermolecular strategies. A notable method involves the acylation of imines with 2-mercaptobenzoic acids. For instance, the reaction of 2-mercaptobenzoic acid with cyclic or acyclic imines in the presence of propylphosphonic acid anhydride (B1165640) (T3P) and diisopropylethylamine (DIPEA) provides excellent yields of the corresponding 2,3-dihydro-4H-benzo[e] Current time information in Bangalore, IN.mdpi.comthiazin-4-ones. mdpi.com This approach has been extended to various cyclic imines, demonstrating its versatility. mdpi.comresearchgate.net

A proposed mechanism for the T3P-mediated cyclization suggests that the carboxylate of the 2-mercaptobenzoic acid attacks the T3P, forming a phosphonate (B1237965) ester intermediate. The imine nitrogen then attacks the activated carbonyl group, leading to an iminium ion. Subsequent intramolecular nucleophilic attack by the sulfur atom on the electrophilic carbon of the iminium ion, followed by deprotonation, yields the final thiazinone product. mdpi.com

Three-component reactions involving 2-mercaptobenzoic acids, aldehydes, and amines also provide a direct route to these heterocyclic systems. mdpi.comresearchgate.net Other innovative methods include a PPh₃-mediated cyclization of benzodithiol-3-ones with amidines and a Cu(I)-catalyzed three-component reaction of 2-iodobenzamides, elemental sulfur, and dichloromethane. mdpi.com

Table 1: Synthesis of 2,3-dihydro-4H-benzo[e] Current time information in Bangalore, IN.mdpi.comthiazin-4-ones

Starting Materials Reagents Product Yield Reference
2-Mercaptobenzoic acid, Cyclic imine T3P, DIPEA 2,3-dihydro-4H-benzo[e] Current time information in Bangalore, IN.mdpi.comthiazin-4-one 96% mdpi.com
2-Mercaptobenzoic acid, Acyclic imine T3P, DIPEA 2,3-dihydro-4H-benzo[e] Current time information in Bangalore, IN.mdpi.comthiazin-4-one Excellent mdpi.com
2-Mercaptobenzoic acids, Aldehydes, Amines - 2,3-dihydro-4H-benzo[e] Current time information in Bangalore, IN.mdpi.comthiazin-4-ones - mdpi.comresearchgate.net

Synthesis of Thioflavones via Intramolecular Rearrangements of S-2-Acetophenyl Benzothioate Derivatives

A practical and versatile method for the synthesis of thioflavones involves the intramolecular rearrangement of S-2-acetophenyl benzothioates. koreascience.krpsu.edu This approach offers high yields and mild reaction conditions. psu.edu The key steps typically involve the S-aroylation of 2'-mercaptoacetophenone, followed by a rearrangement and subsequent cyclodehydration to furnish the thioflavone core. psu.edu

This methodology has been successfully applied to the synthesis of various substituted thioflavones, including those with heterocyclic rings like furan, thiophene (B33073), and pyridine, demonstrating its broad applicability. psu.edu The reaction conditions are generally mild, and the yields for each step are high. psu.edu

An alternative, though more limited, approach involves an iodine-mediated cyclization of 3-aryl-1-[2-(1,1-dimethylethylsulfanyl)phenyl]prop-2-en-1-ones. clockss.org While this method allows for the preparation of thioflavones with substituents on the thiochromenone benzene (B151609) ring, it starts from 1-(2-sulfanylphenyl)ethanone, which restricts its scope. clockss.org

Diastereoselective Synthesis of Phenylglycine Thioester Peptides

The synthesis of peptides containing phenylglycine (Phg) residues presents a significant challenge due to the propensity of the α-proton to epimerize under basic conditions used in solid-phase peptide synthesis (SPPS). mdpi.comresearchgate.net This is particularly problematic when synthesizing phenylglycine thioester peptides, which are crucial intermediates for studying glycopeptide antibiotic biosynthesis. rsc.org

Research has shown that the base-catalyzed coupling step of Fmoc-Phg is critical for racemization. researchgate.net However, the extent of epimerization can be significantly minimized by carefully selecting the coupling reagents and bases. researchgate.net For instance, using coupling agents like DEPBT or COMU in combination with hindered bases such as TMP or DMP can reduce racemization to negligible levels. researchgate.net

A successful strategy for synthesizing diastereomerically pure phenylglycine thioester peptides has been developed, which is essential for investigating the enzymatic cyclization cascade in glycopeptide antibiotic biosynthesis. rsc.org The stereochemical integrity of the terminal phenylglycine residue is crucial for these biological studies. rsc.org

Table 3: Factors Influencing Epimerization of Phenylglycine in Peptide Synthesis

Condition Observation Mitigation Strategy Reference
Basic conditions in SPPS High risk of epimerization at the α-carbon of phenylglycine. Use of specific coupling reagents (DEPBT, COMU) and hindered bases (TMP, DMP). researchgate.net
Base-catalyzed coupling of Fmoc-Phg Critical step for racemization. Optimized coupling protocols. researchgate.net

Advanced Synthetic Strategies for Complex Thioester Architectures

Native chemical ligation (NCL) is a powerful convergent strategy for the total chemical synthesis of proteins. nih.govpnas.org This technique relies on the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. pnas.orgacs.org Consequently, the efficient synthesis of peptide-α-thioesters is a cornerstone of this methodology. nih.gov

While traditional Boc-based solid-phase peptide synthesis (SPPS) can be used, the harsh cleavage conditions can be a limitation. nih.gov Fmoc-based SPPS offers a milder alternative, but the thioester linkage can be sensitive to the basic conditions used for Fmoc deprotection. nih.gov To address this, specific reagents and "safety-catch" linkers have been developed. For example, using a diazabicycloundecene/N-hydroxybenzotriazole mixture for Fmoc removal can preserve the thioester bond. nih.gov An alkanesulfonamide "safety-catch" linker allows for the synthesis of glycopeptide-thioesters using standard Fmoc chemistry. acs.org

Another innovative approach involves the post-translational chemical activation of the C-terminus of polypeptides. frontiersin.org This can be achieved through methods like N→S acyl shift-mediated activation at a C-terminal cysteine residue. frontiersin.org A versatile, automated method utilizes a serine residue to form a cyclic urethane (B1682113) moiety on the solid support, which is then displaced by a thiol to generate the peptide thioester without epimerization. rsc.org

Expressed protein ligation is another elegant method where recombinant proteins are expressed as fusions with modified inteins, which then generate the C-terminal thioester. pnas.org These advancements provide flexible and efficient access to the peptide thioesters required for the synthesis of complex proteins and their analogs. pnas.org

Reactivity Profiles and Mechanistic Investigations of Phenyl 2 Mercaptobenzoate and Thioester Bonds

Fundamental Thiol-Thioester Exchange Dynamics

The thiol-thioester exchange is a reversible covalent reaction that proceeds in water and is relevant to biological processes. harvard.edu It involves the reaction of a thioester with a thiolate anion, resulting in the formation of a new thioester and a new thiolate. harvard.edu This dynamic covalent chemistry has applications in self-assembly and high-affinity reversible binding. harvard.eduscispace.com The utility of this reaction in materials and polymer science is an area of active exploration. rsc.org For thioesters to be significant in various chemical systems, the rate of constructive exchange reactions must effectively compete with hydrolysis. harvard.edunih.gov

The kinetics and thermodynamics of the thiol-thioester exchange are governed by several key parameters, including pH, temperature, and the pKa of the participating thiols. harvard.edursc.org The reaction rate is dependent on the concentration of the thiolate anion, which is determined by the pH of the solution and the pKa of the thiol. harvard.edu The rate-determining step in the mechanism is influenced by the relative pKa values of the incoming and outgoing thiols. harvard.edu

Thermodynamically, the acyl group of a thioester preferentially transfers to the thiol with the higher pKa, meaning the equilibrium favors the formation of the more stable thiolate anion. rsc.orgrsc.org While the kinetic barriers for the exchange are generally low, higher temperatures can increase the rate at which equilibrium is reached without significantly altering the final equilibrium ratio. rsc.orgrsc.org Studies have quantified the rate constants for both exchange and competing hydrolysis reactions, demonstrating that under specific conditions (e.g., pH 7), the rate of thiol-thioester exchange can surpass the rate of hydrolysis by several orders of magnitude. harvard.edunih.gov For instance, for the reaction between S-methyl thioacetate (B1230152) and 2-sulfonatoethanethiolate at pH 7, the half-life for the exchange reaction is approximately 38 hours, whereas the half-life for hydrolysis is 155 days. harvard.edunih.gov

Selected Kinetic Parameters for Thioester Reactions in Water at 23°C
ReactionCompoundParameterValueConditions
Thiol-Thioester ExchangeS-methyl thioacetate with 2-sulfonatoethanethiolatekex1.7 M-1s-1pH 7
Base-Mediated HydrolysisS-methyl thioacetatekb1.6 x 10-1 M-1s-1-
Acid-Mediated HydrolysisS-methyl thioacetateka1.5 x 10-5 M-1s-1-
pH-Independent HydrolysisS-methyl thioacetatekw3.6 x 10-8 s-1-
Exchange Half-LifeS-methyl thioacetatet1/238 hourspH 7, [Thiol] = 1 mM
Hydrolysis Half-LifeS-methyl thioacetatet1/2155 dayspH 7

Thiol-thioester exchange reactions can be significantly accelerated through catalysis. The efficiency of this catalysis is particularly important at mildly acidic pH (e.g., pH 4), where the concentration of the reactive thiolate species is low, making the exchange process rate-limiting. acs.orgnih.gov While various catalysts can be employed, selenol-based catalysts have demonstrated superior performance compared to traditional thiol-based catalysts in this pH range. nih.gov

The enhanced catalytic potency of selenols stems from two primary factors:

Lower pKa: Selenols have a significantly lower pKa (around 5) compared to thiols (around 8.5). nih.govnih.gov This means that at a mildly acidic pH, a much larger fraction of the selenol exists in its more nucleophilic selenolate anion form, which is the active species in the exchange reaction. nih.gov

Strong Acylating Properties: The intermediate selenoester formed during the catalytic cycle is a strong acylating agent, facilitating the subsequent transfer of the acyl group to the target thiol. nih.gov

The mechanism for selenol-catalyzed exchange involves the initial reaction of a transient thioester with the selenolate to produce a selenoester intermediate. This intermediate then undergoes a rapid exchange with the thiol present in excess to yield the final thioester product. nih.govresearchgate.net N-Alkyl bis(2-selanylethyl)amines, generated in situ from the corresponding cyclic diselenides, are particularly efficient catalysts for these transformations at pH 4. acs.org

Intramolecular Rearrangements and Cyclization Pathways

The thioester linkage, particularly in molecules like Phenyl 2-mercaptobenzoate, is susceptible to intramolecular reactions, leading to significant structural rearrangements and the formation of various heterocyclic systems. These pathways are fundamental to important synthetic methodologies and the formation of novel chemical architectures.

Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis that relies on the unique reactivity of a thioester bond adjacent to an N-terminal cysteine residue. The mechanism proceeds via a two-step pathway:

Intermolecular Thiol-Thioester Exchange: The reaction initiates with a reversible transthioesterification between a peptide C-terminal thioester and the side-chain thiolate of an N-terminal cysteine on a second peptide. This step results in the formation of a transient thioester-linked intermediate. nih.gov

Intramolecular S-to-N Acyl Shift: The intermediate rapidly undergoes an irreversible intramolecular rearrangement where the α-amino group of the cysteine attacks the newly formed thioester carbonyl. nih.govnih.gov This S-to-N acyl shift results in the formation of a stable, native amide bond at the ligation site. nih.gov

The thioester intermediate is typically elusive and does not accumulate in significant quantities because the S-to-N acyl shift is usually much faster than the initial exchange reaction. nih.gov However, studies using α-selenoesters, which accelerate the initial exchange step, have allowed for the accumulation and direct observation of this transient intermediate, providing kinetic data for both steps of the NCL mechanism. nih.gov The rate of the S-to-N acyl shift is influenced by steric hindrance, with bulky residues like valine showing a slower rearrangement rate. nih.gov The equilibrium between the amide (N-peptide) and the less stable thioester (S-peptide) heavily favors the amide form. nih.gov

The core structure of this compound is a precursor to various heterocyclic compounds, including Benzo[d]isothiazol-3(2H)-one derivatives. These compounds are commonly synthesized through the intramolecular cyclization of 2-mercaptobenzamides, which are amide derivatives of 2-mercaptobenzoic acid. nih.gov

A key mechanistic pathway involves an intramolecular oxidative dehydrogenative cyclization. nih.gov In this process, the thiol group (-SH) and the amide nitrogen (-NH-) of the 2-mercaptobenzamide substrate react to form a new N-S bond, yielding the five-membered heterocyclic ring system. This transformation can be facilitated by various catalytic systems, such as Cu(I) under an oxygen atmosphere, or through electrochemical methods that generate hydrogen as the only byproduct. nih.gov The reaction mechanism for the formation of these derivatives highlights the intrinsic reactivity between the ortho-positioned thiol and amide functionalities on the benzene (B151609) ring.

The synthesis of thiazinone compounds, specifically benzo[e] acs.orgecust.edu.cnthiazin-4-one derivatives, can also be envisioned from precursors structurally related to this compound. nih.gov While direct synthesis from this compound is less commonly detailed, analysis of the required structural components allows for the postulation of a viable reaction pathway.

A plausible mechanism involves the reaction of a 2-mercaptobenzoic acid derivative with an electrophilic species containing a nitrogen atom, such as an imine or a nitrile. The reaction pathway would likely proceed as follows:

Nucleophilic Attack: The nucleophilic thiol group of the 2-mercaptobenzoyl moiety attacks the electrophilic carbon of the reaction partner.

Cyclization: An intramolecular cyclization occurs where the nitrogen atom attacks the electrophilic carbonyl carbon of the thioester or carboxylic acid group.

Dehydration/Elimination: Subsequent loss of a small molecule, such as water or phenol (B47542) (in the case of a phenyl ester), yields the final six-membered benzo[e] acs.orgecust.edu.cnthiazin-4-one ring system.

This pathway leverages the dual reactivity of the 2-mercaptobenzoate scaffold, utilizing both the nucleophilic thiol and the electrophilic carbonyl to construct the heterocyclic thiazinone core.

Bond Cleavage and Chemical Transformation Studies

The reactivity of this compound and related thioester compounds is characterized by the susceptibility of their sulfur-containing bonds to cleavage and their participation in various chemical transformations. This section delves into the specific investigations concerning S-S and C-S bond scission, methodologies for thioester deprotection, and decarboxylation processes in related complexes.

Investigations into S-S and C-S Bond Scission in Dithiodibenzoate Derivatives

Research into the reactivity of dithiodibenzoate derivatives, which are closely related to this compound, has provided insights into the cleavage of both sulfur-sulfur (S-S) and carbon-sulfur (C-S) bonds.

One notable investigation involved the synthesis of palladium thiosalicylate complexes where dithiosalicylic acid (dtdb) was used as a starting material. researchgate.net In the course of the reaction with PdCl2(CH3CN)2 in a DMF/MeOH solvent system, the dithiosalicylic acid underwent cleavage of its S-S bond to form a thiobenzoate anion (tb). researchgate.net This scission is a critical step in the formation of the resulting palladium complexes, such as [Pd(tb)(bipy)]·3H2O and [Pd2(tb)2(phen)2]·dtdb·H2O. researchgate.net The study highlights a practical example of S-S bond cleavage in a dithiodibenzoate derivative under specific synthetic conditions.

While direct studies on C-S bond scission in this compound are not extensively detailed in the provided context, broader research on the desulfurization of aromatic and aliphatic thiols offers mechanistic parallels. For instance, the reaction of thiols with a Mo/Co/S cluster has been shown to proceed via homolytic C-S bond scission. osti.gov The kinetics of these reactions suggest that the rate-determining step is the initial association of the thiol with the cluster. osti.gov At elevated temperatures, the thiolate-cluster adduct undergoes C-S bond homolysis to generate an alkyl or phenyl radical. osti.gov This type of radical-based C-S bond cleavage is a fundamental transformation in organosulfur chemistry. Furthermore, enzymatic systems, such as the 2-ketopropyl-coenzyme M oxidoreductase/carboxylase (2-KPCC), are capable of cleaving strong C-S bonds. nih.gov The reactivity in this enzyme is controlled by the pKa of the cysteine residues in the active site, which stabilize the attacking cysteine sulfide (B99878), enabling it to break the C-S bond of the substrate. nih.gov

The selective cleavage of S-S versus C-S bonds has also been demonstrated in aqueous media using a Sm/I2 system with sodium (Z)-allyl thiosulfates, allowing for the selective formation of either di(Z-allyl) disulfides (from S-S cleavage) or (2E)-methyl cinnamic esters (from C-S cleavage). researchgate.net Additionally, photochemical methods have been explored for C-S bond cleavage in thioethers, driven by the evolution of Rydberg-to-valence orbital character along the S-C stretching coordinate. rsc.org

Methodologies for Thioester Deprotection and their Mechanistic Basis

The thioester group serves as a protecting group for thiols in organic synthesis, and various methodologies have been developed for its removal. These methods often rely on the principles of nucleophilic acyl substitution and transthioesterification.

A common approach for thioester deprotection involves hydrolysis under alkaline conditions using reagents like sodium hydroxide (B78521) or potassium hydroxide. sigmaaldrich.com However, these harsh conditions may not be suitable for sensitive substrates. nih.gov Milder methods have therefore been developed, drawing inspiration from biological processes like Native Chemical Ligation (NCL). nih.govfrontiersin.org

One such mild method employs thioglycolic acid (TGA) for deprotection. nih.govresearchgate.net This approach operates through a thiotransesterification mechanism at room temperature in an aqueous buffer at pH 8. nih.gov The process can be carried out in both homogeneous and heterogeneous phases, with a polymer-supported TGA reagent offering the advantage of easier purification and potential for recycling. nih.gov

Another biomimetic approach utilizes 2-aminothiols, such as cysteamine (B1669678) and L-cysteine, for thioester deprotection. nih.govfrontiersin.org This method is also performed under mild conditions (aqueous buffer, pH 8, room temperature) and is inspired by the NCL mechanism. nih.govfrontiersin.org The proposed mechanism involves two key steps:

Reversible Transthioesterification : The thiol group of the 2-aminothiol attacks the thioester, leading to a reversible thiol-thioester exchange through a tetrahedral intermediate. nih.govfrontiersin.org

The table below summarizes various methodologies for thioester deprotection.

MethodReagents/ConditionsMechanistic BasisKey Features
Alkaline HydrolysisNaOH or KOH, refluxNucleophilic acyl substitution by hydroxideEffective but can be harsh for sensitive substrates. sigmaaldrich.com
Thioglycolic Acid (TGA)TGA in solution or polymer-supported, pH 8 buffer, room temp.TransthioesterificationMild conditions; heterogeneous phase allows for easier purification and reagent recycling. nih.govresearchgate.net
2-AminothiolsCysteamine or L-cysteine, pH 8 buffer, room temp.Transthioesterification followed by irreversible S,N-acyl transferBiomimetic approach; rapid and efficient under mild, aqueous conditions. nih.govfrontiersin.org
Catalytic Tetrabutylammonium CyanideTBACN (catalytic), protic solventNucleophilic addition of cyanideMild reaction and workup conditions with reduced byproduct formation. researchgate.net
Enzymatic DeprotectionPenicillin G acylase (PGA) for phenylacetamidomethyl (Phacm) protected homocysteineEnzyme-catalyzed hydrolysisHighly specific and occurs under physiological conditions; dependent on steric accessibility. nih.gov

Coordination Chemistry and Supramolecular Assemblies of Mercaptobenzoate Ligands

Supramolecular Interactions in Mercaptobenzoate-Based Systems

Influence of π-π Stacking Interactions on Supramolecular Assembly

The assembly of individual molecular units into larger, ordered supramolecular structures is governed by a variety of non-covalent interactions. Among these, π-π stacking interactions involving the aromatic phenyl rings of mercaptobenzoate ligands are a significant driving force. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute to the stabilization and structural organization of the resulting assemblies.

The orientation and importance of π-π stacking are evident in the crystal structures of various metal-mercaptobenzoate complexes. For instance, in certain rhodium complexes with 4-mercaptobenzoate (4-MBA) ligands, the phenyl rings of the bridging ligands exhibit offset π-π stacking. sunway.edu.my Similarly, in diorganotin complexes derived from 4-mercaptobenzoic acid (H₂4MBA), such as the phenyl and n-butyl derivatives, the molecules form dimers through carboxylic acid interactions, and these dimers are stacked. sunway.edu.my In the n-butyl derivative, the phenyl rings of the mercaptobenzoate ligands are separated by approximately 3.96 Å, indicating a significant stacking interaction, although they are not perfectly coplanar. sunway.edu.my

These interactions are also crucial in the structure of large gold nanoclusters capped by mercaptobenzoate ligands. In the Au₁₀₂(4MBA)₄₄ cluster, the 4-MBA ligands not only bind to the gold core but also interact with each other through π-π stacking and T-stacking (C–H⋯π) interactions. sunway.edu.my This network of interactions creates a rigid protective layer on the nanoparticle surface. sunway.edu.my A Hirshfeld surface analysis of cocrystals involving 2-mercaptobenzoic acid (2-MBA) has also confirmed the presence of π-π contacts that help stabilize the three-dimensional architecture. researchgate.net

Table 1: Examples of π-π Stacking in Mercaptobenzoate-Based Supramolecular Assemblies

Complex/System Interacting Moieties Key Findings Reference
Rhodium(III) Complex Phenyl rings of bridging 4-MBA ligands Offset π-π stacking observed, contributing to the solid-state structure. sunway.edu.my
Diorganotin(IV) Complex Phenyl rings of 4-MBA ligands Dimerization via carboxylic groups with stacked phenyl rings separated by ~3.96 Å. sunway.edu.my
Au₁₀₂(4MBA)₄₄ Nanocluster Phenyl rings of 4-MBA ligands Strong π-π and C–H⋯π interactions form a rigid surface coating. sunway.edu.my
2-MBA Cocrystal Phenyl ring and carboxylic dimer Hirshfeld analysis confirms π-π contacts stabilizing the 3D structure. researchgate.net

Surface Chemistry and Fabrication of Self-Assembled Monolayers (SAMs)

The ability of mercaptobenzoic acids to form highly ordered, one-molecule-thick films on metal surfaces, known as self-assembled monolayers (SAMs), is a field of intensive study. These SAMs are created by the spontaneous chemisorption of the thiol group onto the substrate, most commonly gold (Au). nih.gov The resulting organic layer can dramatically alter the properties of the surface, with applications in sensors, wetting control, and nanotechnology. confex.com

The fabrication of SAMs involves immersing a gold substrate into a solution containing the mercaptobenzoic acid. nih.gov The sulfur headgroup forms a strong coordinate bond with the gold surface, while the rest of the molecule, including the phenyl ring and the terminal carboxylic acid group, orients away from it. nih.govconicet.gov.ar The intermolecular forces, including van der Waals forces and π-π stacking between the phenyl rings of adjacent molecules, promote a high degree of order and packing density within the monolayer. confex.comuni-tuebingen.de

A comparison between the isomers 2-mercaptobenzoic acid (2-MBA) and 4-mercaptobenzoic acid (4-MBA) reveals significant differences in their SAM formation on Au(111) surfaces. conicet.gov.ar The van der Waals interactions between the phenyl groups in 4-MBA lead to the formation of stable, densely-packed, and well-oriented monolayers. confex.com In contrast, the 2-MBA isomer has the potential to interact with the gold surface through both the sulfur atom and the oxygen atoms of the ortho-positioned carboxylate group. conicet.gov.ar This secondary O-Au interaction acts as an additional anchor, which hinders the mobility of the molecules on the surface. conicet.gov.ar This reduced mobility impedes the reorganization required to form denser, more ordered phases, leading to greater surface disorder compared to 4-MBA SAMs. conicet.gov.ar Studies on oligophenylthiols have shown that the rigidity of the phenyl backbone and the potential for stronger molecule-molecule interactions influence the structure and order of the resulting SAM. uni-tuebingen.de

Advanced Characterization and Computational Methodologies in Phenyl 2 Mercaptobenzoate Research

Comprehensive Spectroscopic Analysis Techniques

Spectroscopy is fundamental to the molecular-level investigation of Phenyl 2-mercaptobenzoate, with each technique offering unique insights into its structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework, respectively.

Research Findings: ¹H NMR analysis confirms the presence and connectivity of the aromatic protons on both the benzoate (B1203000) and phenyl ester rings. Specific chemical shifts and coupling constants are indicative of the ortho-substitution pattern on the benzoate ring and the monosubstituted phenyl group. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton adjacent to the sulfur atom on the benzoate ring appears as a distinct downfield signal. uci.edu In various research contexts, NMR analysis, particularly ¹H NMR, is crucial for monitoring reaction progress and determining the diastereomeric ratio of products when this compound is used as a reagent in stereoselective reactions. tandfonline.comacs.org While ¹³C NMR provides complementary data on the carbon skeleton, detailed spectral assignments for this compound are not extensively reported in the provided literature. The general technique, however, is vital for identifying the number of unique carbon environments, including the characteristic carbonyl carbon of the ester group. udel.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Characterization

IR and UV-Vis spectroscopy are employed to identify key functional groups and investigate the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the principal functional groups in this compound. The most prominent absorption is the C=O stretching vibration of the ester functional group, which typically appears in the range of 1750-1700 cm⁻¹. libretexts.org Other key vibrations include those for the aromatic C=C bonds (~1600-1450 cm⁻¹), C-O stretching, and C-S stretching. uci.eduwpmucdn.com The spectra are often recorded using an Attenuated Total Reflection (ATR) accessory on an FT-IR spectrometer, such as a Bruker Optics ALPHA II. pku.edu.cn

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. This compound contains two phenyl rings, which act as chromophores that absorb UV radiation. msu.edu The conjugation between the phenyl rings and the ester group influences the wavelength of maximum absorption (λ_max). utoronto.ca Studies are typically performed using a spectrophotometer, like a JASCO V-670, to measure the absorbance of a solution of the compound across a range of wavelengths. pku.edu.cnrsc.org The resulting spectrum is characteristic of the electronic structure of the molecule. bspublications.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Weight and Purity Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and assessing its purity.

Research Findings: The molecular weight of this compound is confirmed by identifying its molecular ion peak (M⁺) in the mass spectrum. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, which can be used to deduce the elemental formula. pku.edu.cn For instance, ESI-HRMS analysis may be performed on a Bruker micrOTOF-Q II spectrometer. pku.edu.cn

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of volatile samples. A typical setup involves a gas chromatograph, such as a Thermo Scientific TRACE 1300, equipped with a capillary column (e.g., DB-5 ms) and a mass spectrometer detector like a Thermo Scientific ISQ QD. pku.edu.cn This allows for the separation of this compound from any residual starting materials or byproducts, with the mass spectrometer confirming the identity of each separated component.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

HPLC and UPLC are powerful chromatographic techniques used for the separation, quantification, and purification of this compound.

Research Findings: A reverse-phase (RP) HPLC method has been established for the analysis of this compound. rsc.org This method is scalable and can be adapted for preparative separation to isolate impurities. rsc.org The use of columns with smaller particle sizes (e.g., 3 µm) enables faster analysis times, characteristic of UPLC applications. rsc.org For applications requiring subsequent mass spectrometric analysis, the phosphoric acid in the mobile phase is typically substituted with a volatile alternative like formic acid to ensure compatibility. rsc.org

Advanced Surface Characterization Techniques: X-ray Photoelectron Spectroscopy (XPS) and Surface-Enhanced Raman Scattering (SERS)

When this compound is part of a surface or interface, specialized techniques are required for its characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In research involving materials functionalized with molecules like this compound, XPS can confirm the presence and bonding environment of key elements such as carbon, oxygen, and sulfur on a substrate. pku.edu.cn Analyses are performed with instruments like the Thermo Scientific K-Alpha+ spectrometer. pku.edu.cn

Surface-Enhanced Raman Scattering (SERS): SERS is a technique that provides greatly enhanced Raman signals from molecules adsorbed onto certain rough metal surfaces. While no specific SERS studies on this compound were identified in the search results, this methodology would be a powerful tool for studying its vibrational properties when adsorbed on a SERS-active substrate, providing insights into its orientation and interaction with the surface.

Crystallographic Studies for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

Research Findings: The melting point of this compound has been reported in the range of 79-82 °C. uci.eduresearchgate.net While the methods for crystal structure determination are well-established, involving single-crystal X-ray diffraction and structure solution programs like SHELXL, a definitive crystal structure for this compound itself is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) based on the provided search results. pku.edu.cnkaust.edu.sa However, the crystal structures of its precursor, 2-mercaptobenzoic acid, and numerous related coordination complexes and reaction products have been determined, highlighting the utility of this technique in the broader field of study. tandfonline.comacs.orgresearchgate.netiucr.org These studies confirm that obtaining single crystals suitable for diffraction is a common and successful practice for related molecules. pku.edu.cn

Single-Crystal X-ray Diffraction for Absolute Structure and Molecular Packing

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. bruker.comuni-mainz.de This method is crucial for elucidating the absolute structure, bond lengths, bond angles, and intermolecular interactions that dictate the molecular packing within the crystal lattice.

While a specific single-crystal structure of this compound is not widely reported in the reviewed literature, extensive crystallographic studies have been conducted on its precursor, 2-mercaptobenzoic acid, and its disulfide derivative, 2,2'-dithiobis(benzoic acid). These studies provide valuable insights into the structural behavior of this class of compounds. For instance, the treatment of divalent alkaline earth metal ions with 2-mercaptobenzoic acid resulted in the in situ oxidation to 2,2'-dithiobis(benzoic acid), whose coordination complexes with calcium, strontium, and barium have been characterized by single-crystal X-ray diffraction. researchgate.net Similarly, the reaction of 2-mercaptobenzoic acid with mercury(II) has been shown to form complexes like bis(thiosalicylato)mercury(II), whose crystal structure was determined, revealing details about its coordination geometry. researchgate.netresearchgate.net

Furthermore, the crystal structure of a cocrystal involving 2,2′-dithiodibenzoic acid and 2-chlorobenzoic acid has been analyzed, highlighting the supramolecular assembly through various intermolecular interactions. iucr.org These studies on related compounds demonstrate the utility of SC-XRD in confirming molecular structures and understanding the non-covalent interactions that govern their solid-state packing. researchgate.net

Table 1: Representative Crystallographic Data for Related Compounds

CompoundFormulaCrystal SystemSpace GroupRef.
[Ni8NaCl2(OH)3(C7H4O2S)6]nC42H27Cl2NaO15Ni8S6MonoclinicP21/c nih.gov
2-{[3-(2-Phenylethoxy)propyl]sulfonyl}ethyl benzoateC20H24O5SMonoclinicP21/c iucr.org
2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govrsc.orgthiazin-4-oneC18H14N2OSMonoclinicP21/c mdpi.com

This table presents data for compounds structurally related to this compound to illustrate the type of information obtained from SC-XRD.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. It is primarily used to identify the crystalline phases present in a bulk sample by comparing the experimental diffraction pattern to known patterns in databases. rsc.org PXRD is also valuable for assessing sample purity, determining unit cell parameters, and studying polymorphism.

In the context of research on this compound and its precursors, PXRD has been employed to characterize the bulk materials. For example, the PXRD pattern of 2-mercaptobenzoic acid has been reported and used as a reference to confirm the identity and purity of the starting material in subsequent reactions. researchgate.net Additionally, in studies involving the intercalation of 2-mercaptobenzoate into layered zinc hydroxide (B78521) nitrate, PXRD was used to demonstrate the formation of a new layered material and to determine the basal spacing, confirming the successful intercalation. researchgate.net The diffraction patterns of the synthesized metal complexes of a Schiff base ligand, for instance, revealed their crystalline nature and the crystal system they belong to. spuvvn.edu

The analysis of a nickel(II) cluster-based coordination polymer synthesized from 2-mercaptobenzoic acid also utilized PXRD to characterize the final material. nih.gov These applications underscore the importance of PXRD in confirming the identity and crystalline nature of bulk samples in the solid state.

Computational Chemistry Approaches for Mechanistic and Property Prediction

Computational chemistry provides powerful tools to investigate the properties of molecules and to explore reaction mechanisms at the atomic level. These methods complement experimental studies by offering insights that can be difficult or impossible to obtain through laboratory techniques alone.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. aps.org DFT calculations can provide valuable information on molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. researchgate.netkpfu.ru

For 2-mercaptobenzoic acid, a close structural relative of this compound, DFT studies have been performed to elucidate its reactivity descriptors. researchgate.net These studies analyze the theoretical electron density, topological properties, and electrostatic potential to understand the molecule's reactivity. researchgate.net The HOMO-LUMO energy gap, calculated using DFT, provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net

DFT calculations have also been instrumental in studying the interaction of ligands with metal clusters. For instance, in the study of meta-mercaptobenzoic acid protected gold nanoclusters, DFT was used to investigate the stability and energy barriers involved in the breaking of weak ligand-gold interactions. rsc.org Furthermore, computational studies on various organic molecules utilize DFT to calculate optimized molecular geometries, atomic charges, and thermodynamic properties. researchgate.net

Table 2: Selected DFT-Calculated Properties for 2-Mercaptobenzoic Acid

PropertyValueUnitRef.
HOMO Energy-0.256a.u. researchgate.net
LUMO Energy-0.005a.u. researchgate.net
Energy Gap0.251a.u. researchgate.net
Hardness0.125a.u. researchgate.net
Softness7.979a.u. researchgate.net

This table presents theoretical data for the related compound 2-mercaptobenzoic acid to illustrate the application of DFT.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. frontiersin.org These models are valuable in drug discovery and materials science for predicting the activity of new compounds and for guiding the design of molecules with desired properties.

While specific QSAR studies on this compound are not prevalent, the methodology has been applied to related thioester and thiophene (B33073) analogs. nih.govmedcraveonline.com For example, a QSAR study on a series of thiophene analogs as anti-inflammatory agents revealed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating their activity. nih.gov Similarly, 3D-QSAR studies on quinoline (B57606) Schiff bases as inhibitors of enoyl acyl carrier protein reductase have been performed to understand the structural requirements for their biological activity. dovepress.com

These studies on related sulfur-containing and ester compounds demonstrate the potential of QSAR methodologies to predict the biological activities of new this compound derivatives and to guide the optimization of their properties.

Hirshfeld Surface Analysis and Electrostatic Potential (ESP) Mapping for Intermolecular Interaction Visualization

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline materials. nih.govnih.gov It partitions the crystal space into regions where the electron distribution of a promolecule is dominant, allowing for the mapping of various properties onto the surface, such as d_norm, which highlights intermolecular contacts.

This technique has been applied to 2-mercaptobenzoic acid to analyze the intermolecular interactions within its crystal structure. researchgate.net The analysis can identify and quantify different types of contacts, such as O···H and H···H interactions, and their contribution to the total Hirshfeld surface area. iucr.orgresearchgate.net For example, in a cocrystal containing 2,2′-dithiodibenzoic acid, Hirshfeld analysis revealed that H···H and O···H/H···O contacts were the most prevalent. iucr.org

Electrostatic potential (ESP) mapping is another valuable visualization tool that illustrates the charge distribution on the molecular surface. schrodinger.comlibretexts.org It helps in understanding and predicting intermolecular interactions, particularly those of an electrostatic nature. ESP maps have been used in conjunction with Hirshfeld surface analysis to confirm interactions, such as π–π stacking, in cocrystals of related benzoic acid derivatives. iucr.orgiucr.org The ESP of 2-mercaptobenzoic acid has been calculated to identify the electrophilic and nucleophilic regions of the molecule, providing insights into its reactivity. researchgate.net

Rheological and Micro-Rheological Characterization of Thioester-Containing Materials

Rheology is the study of the flow and deformation of matter. It provides crucial information about the viscoelastic properties of materials, such as storage modulus (G') and loss modulus (G''). nih.govmdpi.com Micro-rheology, on the other hand, probes these properties at a microscopic scale, often by tracking the motion of embedded probe particles. nih.govresearchgate.net

While this compound itself is a small molecule, the thioester group is a key functional group in various materials, including covalent adaptable networks (CANs) and hydrogels. The rheological and micro-rheological characterization of these thioester-containing materials is essential for understanding their mechanical properties and their behavior in various applications.

Studies on poly(ethylene glycol) (PEG)–thioester networks have utilized bulk rheology and multiple particle tracking (MPT) microrheology to characterize their viscoelastic properties, stress relaxation, and degradation behavior. nih.govrsc.orgnih.gov These studies investigate how factors like the ratio of adaptable to degradable cross-links and the presence of excess thiol affect the material's mechanical properties. nih.govacs.org For instance, the degradation of thioester networks in the presence of L-cysteine has been monitored using MPT to understand the evolution of the network's microstructure during the process. nih.gov These characterization techniques are vital for designing thioester-based materials with tailored mechanical properties for applications such as cell delivery and tissue regeneration. rsc.orgresearchgate.net

Future Research Directions and Concluding Perspectives

Emerging Trends in Thioester Chemistry and Prospects for Phenyl 2-Mercaptobenzoate Derivatives

The field of thioester chemistry is experiencing a renaissance, driven by innovations in polymer science, catalysis, and chemical biology. nih.govacs.orgmarketresearchfuture.com Thioesters, traditionally recognized as vital intermediates in biochemical pathways like fatty acid metabolism, are now being explored for their unique reactivity in materials science and synthetic chemistry. tandfonline.comresearchgate.net A significant emerging trend is the development of depolymerizable polymers, where thioesters play a crucial role. Polythioesters are of particular interest because the thioester bond is more labile than its ester counterpart, allowing for the creation of dynamic and responsive materials. nih.govacs.org These materials have potential applications in areas such as recyclable plastics and smart materials that can degrade on demand.

Another key trend is the advancement of new catalytic methods for thioester synthesis. researchgate.net Historically, thioester synthesis involved multi-step processes with harsh reagents. researchgate.net Recent research has focused on developing more efficient, atom-economical, and environmentally friendly catalytic systems. researchgate.netorganic-chemistry.org This includes metal-catalyzed reactions like dehydrogenative coupling of thiols and alcohols, which produce hydrogen gas as the only byproduct, and novel organocatalytic approaches. acs.orgresearchgate.netelsevierpure.com These advancements are making thioesters more accessible for a wider range of applications. marketresearchfuture.com

Within this evolving landscape, This compound and its derivatives present intriguing prospects. The structure of this compound, featuring both a reactive thiol group and an aromatic ring system, makes it a versatile building block. Derivatives of this compound could be designed as monomers for novel polythioesters. By modifying the phenyl ring with various functional groups, the properties of the resulting polymers, such as solubility, thermal stability, and responsiveness to stimuli, could be finely tuned. For instance, incorporating photo-responsive or redox-active moieties could lead to advanced materials for sensors or controlled-release systems.

Furthermore, the development of sequence-defined oligomers is a burgeoning area where thioester linkages are being explored. acs.org These oligomers have potential applications in data storage and encryption. The unique chemical handles offered by this compound derivatives could be instrumental in creating complex, sequence-defined macromolecules with programmed depolymerization behavior.

Interdisciplinary Research Opportunities and Synergistic Approaches

The versatility of thioesters provides a fertile ground for interdisciplinary research, bridging chemistry, biology, materials science, and even planetary science. researchgate.netnih.govpitt.edu The most prominent example of this synergy is in the field of chemical biology, particularly through Native Chemical Ligation (NCL). researchgate.netnih.govmdpi.com NCL, which involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine, has revolutionized the synthesis of large proteins. researchgate.netresearchgate.net This technique allows for the precise chemical construction of proteins that are inaccessible through traditional biological methods, opening up new avenues for studying protein function and designing novel therapeutics.

The potential for This compound derivatives in this area is significant. By functionalizing the phenyl ring with probes such as fluorescent dyes or spin labels, researchers could create unique tools for studying protein interactions and dynamics. These derivatives could also be used to attach proteins to surfaces or nanoparticles, creating advanced biomaterials for diagnostics and drug delivery. warwick.ac.uk The development of such interdisciplinary approaches requires close collaboration between synthetic chemists, biochemists, and materials scientists. purdue.edurose-hulman.edu

Beyond chemical biology, thioesters are finding applications in materials science for the creation of self-healing materials and dynamic covalent networks. acs.org The reversible nature of the thiol-thioester exchange reaction allows for the design of materials that can repair themselves after damage. acs.org this compound derivatives, with their rigid aromatic core, could be incorporated into these networks to enhance their mechanical properties.

Intriguingly, thioester chemistry also plays a role in theories about the origin of life. nih.gov Some scientists propose that thioesters could have been key intermediates in prebiotic metabolism. nih.gov Research into the geoelectrochemical formation of thioesters from simple molecules like carbon dioxide and thiols on mineral surfaces provides a fascinating link between organic chemistry and planetary science. nih.gov

Unaddressed Challenges and Future Outlook in Synthetic and Mechanistic Elucidation of Thioester Compounds

Despite significant progress, several challenges remain in the field of thioester chemistry. A major hurdle is the development of general and mild methods for the synthesis of thioesters from readily available starting materials. researchgate.netrsc.org While new catalytic systems have been developed, many still suffer from limitations in substrate scope or require specialized conditions. researchgate.net Overcoming the challenge of converting less reactive carboxylic acid derivatives, such as esters, directly into more reactive thioesters remains a key goal. rsc.org

For This compound , specific synthetic challenges include achieving selective functionalization of the aromatic ring without affecting the sensitive thiol or ester groups. Furthermore, developing catalytic systems that can tolerate the sulfur atom, which can often poison metal catalysts, is crucial for unlocking the full potential of its derivatives.

A deeper mechanistic understanding of thioester reactions is also needed. acs.orgelsevierpure.com While the general reactivity of thioesters is known, the subtle electronic and steric effects that govern their behavior in complex chemical systems are not fully understood. acs.org For example, elucidating the precise mechanism of catalytic thioesterification reactions will be key to designing more efficient and selective catalysts. researchgate.netelsevierpure.com This will require a combination of experimental techniques, such as kinetic studies and isotopic labeling, with computational modeling. acs.orgresearchgate.net

The future outlook for thioester chemistry is bright. The continued development of new synthetic methods will make these versatile compounds more accessible for a wide range of applications. marketresearchfuture.comtandfonline.com A deeper mechanistic understanding will enable the rational design of new thioester-based materials and catalysts with tailored properties. The interdisciplinary nature of the field will continue to drive innovation, leading to new discoveries at the interface of chemistry, biology, and materials science. researchgate.net this compound and its derivatives are well-positioned to play a significant role in this future, offering a unique combination of reactivity and structural versatility.

Table of Compounds Mentioned

Compound NameRole/Context
This compoundThe central compound of the article.
2-Mercaptobenzoic AcidA precursor to this compound and other derivatives. ajol.infoacs.orgresearchgate.net
PolythioestersA class of polymers with dynamic properties. nih.govacs.org
Acetyl-CoAA key thioester in cellular metabolism. nih.gov
CysteineAn amino acid with a thiol group, important in Native Chemical Ligation. researchgate.netnih.gov
PyridineA heterocyclic amine, sometimes used in synthesis. mdpi.com
Thiazinone DerivativesHeterocyclic compounds synthesized from 2-mercaptobenzoic acid. mdpi.comresearchgate.netmdpi.com

Table of Research Findings

Research AreaKey FindingSignificance
Polymer Chemistry Thioester bonds are more labile than ester bonds, enabling the creation of depolymerizable and dynamic polymers. nih.govacs.orgOpens possibilities for recyclable plastics, responsive materials, and data storage. acs.org
Catalysis Ruthenium-pincer complexes can catalyze the dehydrogenative coupling of alcohols and thiols to form thioesters with H₂ as the only byproduct. acs.orgresearchgate.netelsevierpure.comProvides a green, atom-economical route to thioesters from simple precursors.
Chemical Biology Native Chemical Ligation (NCL) uses peptide thioesters to synthesize large, complex proteins not accessible by other means. researchgate.netnih.govmdpi.comRevolutionized the study of protein function and the development of protein-based therapeutics.
Prebiotic Chemistry Nickel sulfide (B99878) can catalyze the formation of thioesters from CO and thiols under simulated geoelectrochemical conditions. nih.govLends support to the "thioester world" hypothesis for the origin of life.
Synthetic Methodology The conversion of esters to thioesters is challenging due to the lower reactivity of esters, but methods are being developed to overcome this. rsc.orgA general method would significantly expand the synthetic toolbox for accessing thioesters.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Phenyl 2-mercaptobenzoate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-mercaptobenzoic acid with phenol derivatives under anhydrous conditions. Microwave-assisted synthesis (e.g., 100–150 W, 10–15 min) improves yield and purity compared to conventional reflux methods . Post-synthesis purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, 60–120 mesh) is critical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) or NMR (δ 7.2–8.1 ppm for aromatic protons) .

Q. How can researchers safely handle this compound in the laboratory?

  • Methodological Answer : Follow OSHA guidelines for thiol-containing compounds:

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Monitor airborne concentrations with gas detectors (e.g., PID sensors).
  • Store in amber glass vials under nitrogen to prevent oxidation.
  • Emergency protocols include immediate eye washing (15 min flush) and decontamination showers for skin contact .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and ester C=O (~1720 cm⁻¹).
  • 1H/13C NMR : Aromatic protons (δ 7.3–8.0 ppm), thiol proton (δ 1.5–2.5 ppm, if unoxidized).
  • HRMS : Exact mass verification (e.g., [M+H]+ at m/z 246.0452 for C13H10O2S).
  • XRD : Single-crystal analysis to resolve structural ambiguities (e.g., torsion angles between phenyl and benzoate groups) .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in NMR or HRMS data often arise from tautomerism or oxidation. Strategies include:

  • Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria.
  • Reductive stabilization : Add 1% TCEP (tris(2-carboxyethyl)phosphine) to prevent disulfide formation.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) .

Q. What experimental design principles apply to optimizing reaction conditions for this compound analogs?

  • Methodological Answer : Use a central composite design (CCD) to evaluate factors:

  • Variables: Catalyst loading (e.g., DCC/DMAP), solvent polarity (DMF vs. THF), temperature.
  • Response surface methodology (RSM) identifies optimal yield/purity conditions.
  • Example: A 3² factorial design revealed THF at 60°C with 1.2 eq DCC maximizes coupling efficiency (85% yield) .

Q. How can researchers address reproducibility challenges in SERS-based detection of this compound?

  • Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) requires:

  • Substrate uniformity : Use electrochemically roughened Au/Ag nanoparticles (20–50 nm).
  • Multivariate analysis : PCA (principal component analysis) to distinguish signal noise from analyte peaks.
  • Internal standards : Co-adsorb deuterated analogs for intensity normalization .

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina to simulate thiol-group interactions with biological targets (e.g., cysteine proteases).
  • DFT calculations : Gaussian 16 to model transition states for ester hydrolysis (B3LYP/6-31G* basis set).
  • QSPR models : Correlate Hammett σ values with reaction rates in polar aprotic solvents .

Data Contradiction and Validation

Q. How should conflicting cytotoxicity data for this compound derivatives be interpreted?

  • Methodological Answer : Contradictions may stem from assay conditions:

  • Dose-response validation : Repeat IC50 measurements using ATP-based viability assays (e.g., CellTiter-Glo) across 3+ cell lines.
  • Metabolic interference : Test thiol-reactive probes (e.g., DTNB) to rule out off-target effects.
  • Structural analogs : Compare with methyl- or nitro-substituted benzoates to isolate pharmacophore contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.